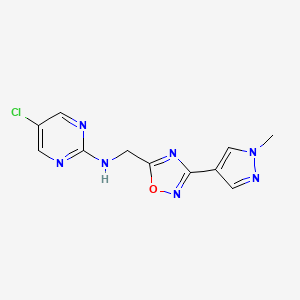

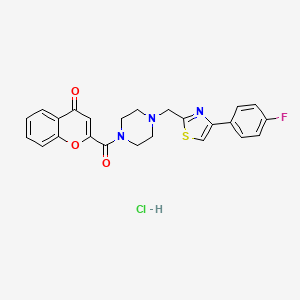

![molecular formula C18H20N2 B2432604 2-méthyl-1-{[4-(propan-2-yl)phényl]méthyl}-1H-1,3-benzodiazole CAS No. 537701-04-5](/img/structure/B2432604.png)

2-méthyl-1-{[4-(propan-2-yl)phényl]méthyl}-1H-1,3-benzodiazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-isopropylbenzyl)-2-methyl-1H-benzo[d]imidazole is a chemical compound with a benzimidazole core structure . Benzimidazole is a type of organic compound consisting of a fusion of benzene and imidazole . The term ‘benzimidazole’ itself refers to the parent compound, which is a heterocyclic aromatic organic compound .

Applications De Recherche Scientifique

- Les dérivés de l'imidazole, y compris les composés contenant un cycle 1,3-diazole, ont montré un potentiel antimicrobien prometteur . Des chercheurs ont synthétisé et évalué diverses molécules contenant de l'imidazole pour leurs activités antibactériennes, antifongiques et antivirales.

- Par exemple, les dérivés de 4-((4-(4,5-diphényl-1H-imidazol-2-yl)phénoxy)méthyl)-1-(2,3,4-trisubstitué phényl)-1H-1,2,3-triazole ont démontré de bonnes propriétés antimicrobiennes .

- Le composé 10ec a été trouvé pour induire l'apoptose dans les cellules cancéreuses du sein BT-474, comme en témoigne la coloration à l'orange d'acridine/bromure d'éthidium et les tests à l'annexine V-FITC/iodure de propidium .

- Il facilite la réticulation des polymères lors de l'exposition aux rayons UV, ce qui le rend précieux pour les applications de revêtement extérieur .

Activité antimicrobienne

Induction de l'apoptose

Photoinitiateurs dans la réticulation des polymères

Synthèse de floculant

Mécanisme D'action

Target of Action

It’s worth noting that imidazole derivatives, which this compound is a part of, have been reported to show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Mode of Action

Imidazole compounds are known to interact with various enzymes involved in a wide range of therapeutic uses . The specific interaction of this compound with its targets would depend on the specific biological activity it exhibits.

Biochemical Pathways

Given the broad range of biological activities exhibited by imidazole compounds, it can be inferred that multiple biochemical pathways could potentially be affected .

Pharmacokinetics

Imidazole compounds are known for their excellent properties, like increased stability, bioavailability, and significant biological activity .

Result of Action

Given the broad range of biological activities exhibited by imidazole compounds, it can be inferred that the compound could potentially have a wide range of molecular and cellular effects .

Propriétés

IUPAC Name |

2-methyl-1-[(4-propan-2-ylphenyl)methyl]benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2/c1-13(2)16-10-8-15(9-11-16)12-20-14(3)19-17-6-4-5-7-18(17)20/h4-11,13H,12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXUCQRIZXFFXDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[(1-Cyanocyclopentyl)carbamoyl]methyl 2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropane-1-carboxylate](/img/structure/B2432522.png)

![N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2432523.png)

![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-5-nitrobenzonitrile](/img/structure/B2432525.png)

![tert-Butyl (+/-)-[trans-2-(4-nitrophenyl)cyclopropyl]carbamate](/img/structure/B2432526.png)

![[(1R,2S)-2-(3,3-Difluorocyclobutyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2432538.png)

![(3Z)-N-(2-methylsulfonylethyl)-3-(thiophen-2-ylmethylidene)-1,2-dihydrocyclopenta[b]quinoline-9-carboxamide](/img/structure/B2432541.png)

![[(4-Fluorophenyl)sulfanyl]methanimidamide 3,5-dinitrobenzoate](/img/structure/B2432542.png)